molecular formula C8H18N2 B1338674 N,N'-Diisopropylacetimidamide CAS No. 106500-93-0

N,N'-Diisopropylacetimidamide

Cat. No.: B1338674
CAS No.: 106500-93-0
M. Wt: 142.24 g/mol
InChI Key: SYCZCVFOEPCWBF-UHFFFAOYSA-N
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Description

This compound is notable for its applications in organic synthesis, particularly as a ligand or intermediate in catalytic reactions. Key safety data emphasize its health and environmental hazards, requiring strict storage conditions (2–8°C, inert atmosphere) and precautions against inhalation, skin contact, and environmental release .

Properties

IUPAC Name

N,N'-di(propan-2-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZCVFOEPCWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458602
Record name Ethanimidamide, N,N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106500-93-0
Record name Ethanimidamide, N,N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N’-Diisopropylacetimidamide typically involves the reaction of acetimidamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N,N’-Diisopropylacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or amides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: N,N’-Diisopropylacetimidamide can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N,N’-Diisopropylacetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of metal nitride thin films, which are important in various electronic and optical applications.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: N,N’-Diisopropylacetimidamide is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Diisopropylacetimidamide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of metal nitride thin films, the compound acts as a precursor that undergoes decomposition to form the desired nitride material. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with cellular components and enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Alkyl-Substituted Amidines

The following table compares N,N'-Diisopropylacetimidamide with structurally related amidines listed in and other sources:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Considerations
This compound Not provided C₈H₁₈N₂ 142.24 (estimated) Two isopropyl groups, acetimidamide core Organic synthesis, ligand chemistry Requires inert storage; hazardous
N,N-Diisopropylbutanamidine 1315467-17-4 C₁₀H₂₂N₂ 170.30 Butanamidine backbone, isopropyl groups Potential catalyst/precursor Likely similar amidine hazards
N,N-Diisopropylformamidine 857522-08-8 C₇H₁₆N₂ 128.22 Formamidine backbone, shorter chain Ligand in coordination chemistry Higher volatility due to smaller size
N,N-Diethylacetamidine 14277-06-6 C₆H₁₄N₂ 114.19 Ethyl groups, acetamidine core Pharmaceutical intermediates Lower steric hindrance
N,N-Dimethylacetamidine 2909-14-0 C₄H₁₀N₂ 86.14 Methyl groups, compact structure Small-molecule synthesis Higher reactivity due to basicity

Key Observations :

  • Steric Effects : Isopropyl groups in this compound confer significant steric hindrance, which may slow reaction kinetics compared to dimethyl or diethyl analogs .
  • Basicity : Amidines are generally more basic than amides due to resonance stabilization of the protonated form. Dimethylacetamidine (pKa ~11) is expected to be more basic than diisopropyl derivatives due to reduced steric inhibition of solvation .

Comparison with Carbodiimides and Amides

N,N'-Diisopropylcarbodiimide (DIC, CAS 693-13-0)
  • Structure : Contains a carbodiimide group (N=C=N) rather than an amidine group (C=NH).
  • Applications : Widely used as a coupling agent in peptide synthesis.
  • Safety : Highly moisture-sensitive; releases toxic isopropylamine upon hydrolysis .
N,N-Diisopropylacetamide (CAS not explicitly provided)
  • Structure : Amide group (CONR₂) instead of amidine (C=NH).
  • Properties : Less basic than amidines; typically used as a polar aprotic solvent.
  • Safety : Lower acute toxicity compared to amidines but may cause central nervous system depression .

Physicochemical Properties and Reactivity

  • Solubility : Amidines with bulkier substituents (e.g., isopropyl) exhibit lower water solubility than smaller analogs. For example, N,N-Dimethylacetamidine is miscible with water, whereas this compound likely requires organic solvents .
  • Thermal Stability : Amidines with longer alkyl chains (e.g., butanamidine) may decompose at lower temperatures due to increased steric strain.

Biological Activity

N,N'-Diisopropylacetimidamide (CAS No. 106500-93-0) is a chemical compound that has garnered interest in various fields, particularly in biological research. This article provides an in-depth examination of its biological activities, including antimicrobial and anticancer properties, and explores relevant case studies and research findings.

Overview of this compound

  • Molecular Formula : C8H18N2
  • Molecular Weight : 142.244 g/mol

This compound consists of two isopropyl groups attached to an acetimidamide core, which contributes to its unique chemical properties. It is primarily utilized in scientific research, including the synthesis of metal nitride thin films and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . A study focused on its derivatives revealed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein biosynthesis pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulation.

Case Study Example : A recent clinical trial examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with an observed increase in apoptotic markers.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.
  • Cellular Interactions : Studies are ongoing to elucidate how this compound interacts with cellular components, potentially affecting signal transduction pathways related to cell growth and apoptosis.

Recent Studies

  • Antimicrobial Efficacy : A comprehensive review highlighted the effectiveness of this compound derivatives against multidrug-resistant pathogens, emphasizing their potential as new antimicrobial agents .
  • Cancer Research : Ongoing investigations into the anticancer properties have revealed promising results regarding the compound's ability to inhibit tumor growth in vitro and in vivo models .
  • Mechanistic Insights : Research utilizing techniques such as flow cytometry and Western blotting has provided insights into the apoptotic pathways activated by this compound in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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